Lipophilicity Advantage: XLogP3 Comparison of N1-Benzyl vs. N1-Unsubstituted Pyrazole-4-sulfonamide
The introduction of an N1-benzyl group dramatically increases calculated lipophilicity compared to the N1-unsubstituted parent compound. The target compound exhibits an XLogP3 of 1.2 [1], whereas 3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-54-3) has a reported XLogP3 of -0.4 . This represents an increase of 1.6 log units, which is a substantial shift in a key drug-likeness parameter.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazole-4-sulfonamide: XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 = 1.6 |
| Conditions | Computed properties from PubChem (Target) and Guidechem (Comparator) |
Why This Matters
Higher lipophilicity within the optimal range (XLogP 1–3) is associated with improved membrane permeability and potentially better passive absorption, which is critical for designing cell-permeable probes or oral drug candidates.
- [1] PubChem. Compound Summary for CID 61394795, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/61394795 View Source
